molecular formula C19H18N2O B13512466 5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine

5-(Biphenyl-4-yloxymethyl)-benzene-1,3-diamine

Cat. No.: B13512466
M. Wt: 290.4 g/mol
InChI Key: IBOXEGPAOALIOS-UHFFFAOYSA-N
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Description

5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine is an organic compound with a complex structure featuring a biphenyl group linked to a benzene diamine via an oxy-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the diamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,2-diamine
  • 3-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,4-diamine

Uniqueness

5-({[1,1’-biphenyl]-4-yloxy}methyl)benzene-1,3-diamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The position of the diamine groups can affect the compound’s ability to form hydrogen bonds and interact with proteins, making it distinct from other similar compounds .

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

5-[(4-phenylphenoxy)methyl]benzene-1,3-diamine

InChI

InChI=1S/C19H18N2O/c20-17-10-14(11-18(21)12-17)13-22-19-8-6-16(7-9-19)15-4-2-1-3-5-15/h1-12H,13,20-21H2

InChI Key

IBOXEGPAOALIOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)N)N

Origin of Product

United States

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